molecular formula C22H19N3O2S2 B2991102 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899964-66-0

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2991102
CAS No.: 899964-66-0
M. Wt: 421.53
InChI Key: AGIBSOKUGBFMJB-PKNBQFBNSA-N
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Description

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative designed for research applications. Its molecular structure incorporates a benzo[d]thiazole core, a pyridin-2-ylmethyl group, and a thiophen-2-yl moiety linked by an acrylamide bridge, a scaffold known to exhibit diverse biological activity. Compounds within this structural class have been investigated for their potential as enzyme inhibitors and for their cytotoxic effects. Specifically, closely related analogs have demonstrated promising acetylcholinesterase (AChE) inhibitory activity , which is a key target in neurodegenerative disease research, as well as anticancer properties thought to operate through the induction of apoptosis in malignant cells. The mechanism of action is attributed to the molecule's ability to interact with specific biological targets, such as enzyme active sites or cellular signaling pathways, facilitated by its distinctive heteroaromatic systems. This product is intended for non-human research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-2-27-17-8-10-19-20(14-17)29-22(24-19)25(15-16-6-3-4-12-23-16)21(26)11-9-18-7-5-13-28-18/h3-14H,2,15H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBSOKUGBFMJB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesized derivatives.

  • Molecular Formula : C24H20N4O4S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 900005-71-2

Biological Activity Overview

The biological activities of benzothiazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

  • Antitumor Activity :
    • Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives of benzothiazole have demonstrated selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values for certain derivatives were reported as low as 6.26 μM in 2D assays .
    • The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Effects :
    • Benzothiazole derivatives have been found to possess significant antibacterial and antifungal properties. For example, compounds derived from thioamide and urea have shown effective inhibition against various microbial strains with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
    • The presence of functional groups such as nitro or halogens enhances their antimicrobial potency.
  • Neuroprotective Properties :
    • Some benzothiazole derivatives have been evaluated for neuroprotective effects in models of ischemia/reperfusion injury. Compounds demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

Case Study 1: Antitumor Activity

A study conducted on a series of benzothiazole derivatives, including those similar to this compound, indicated that these compounds exhibited potent antitumor activity against the HCC827 cell line with an IC50 value of 6.26 ± 0.33 μM in 2D assays . The study highlighted the importance of specific substituents on the benzothiazole ring in enhancing cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

In another research effort, a library of benzothiazole-based compounds was synthesized and screened for antimicrobial activity. Notably, some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating high efficacy at concentrations as low as 50 μg/mL . This underscores the potential application of these compounds in treating bacterial infections.

Research Findings Summary Table

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntitumorBenzothiazole Derivative6.26 ± 0.33 μM
AntimicrobialThioamide/Benzothiazole Derivative50 μg/mL
NeuroprotectiveBenzothiazole DerivativeEffective ROS scavenging

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Benzothiazole Substituent Key Structural Features Reference
Target Compound 6-ethoxy E-acrylamide, pyridin-2-ylmethyl
6-Ethyl analog () 6-ethyl Imidazole-propyl chain, hydrochloride salt
6-Methoxy Z-isomer () 6-methoxy Z-acrylamide, pyridin-3-ylmethyl
Unsubstituted () None Dimethoxyphenyl acrylamide

Acrylamide Chain Modifications

The E-configuration of the acrylamide chain is critical for maintaining planar geometry, which influences binding to hydrophobic pockets in proteins. Analogous compounds exhibit variations in the acrylamide substituents:

  • Thiophen-2-yl vs. Furan-2-yl : describes (E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)benzo[d]thiazol-2-yl]prop-2-enamide, where the thiophene is replaced by a furan. Thiophene’s sulfur atom may enhance π-stacking interactions compared to furan’s oxygen .
  • Nitroaromatic substituents : includes a 4-nitrophenyl group on the acrylamide, introducing electron-withdrawing effects that could modulate reactivity or solubility .

Stereochemical and Positional Isomerism

The E/Z configuration and positional isomerism significantly impact bioactivity:

  • E vs. Z Configuration : The Z-isomer in ((Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide) may exhibit altered binding kinetics due to steric clashes or reduced planarity .

Q & A

Q. What synthetic strategies are effective for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole moiety can be synthesized via cyclization of thioamide precursors. A common approach involves reacting 2-aminothiophenol derivatives with acyl chlorides or carboxylic acids under acidic or oxidative conditions. For example, in , N-substituted benzothiazoles were synthesized by condensing aryl amines with benzothiazole intermediates in aqueous media, achieving yields of 45–76% after column chromatography . Key steps include:

  • Thioamide formation : Reacting 6-ethoxy-2-aminobenzothiazole with acylating agents (e.g., acetic anhydride) to introduce functional groups.
  • Cyclization : Using reagents like polyphosphoric acid (PPA) or POCl₃ to promote ring closure .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : Assigns protons and carbons in the ethoxybenzothiazole (δ 1.4–1.6 ppm for ethoxy CH₃, δ 6.8–7.5 ppm for aromatic protons) and thiophene acrylamide (δ 6.2–7.2 ppm) moieties .
  • IR Spectroscopy : Confirms acrylamide C=O stretching (~1650–1680 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₂S₂: 412.0821) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the acrylamide coupling step?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the pyridinylmethylamine during amide bond formation .
  • Catalysis : Additives like HOBt (1-hydroxybenzotriazole) or EDCI (ethylcarbodiimide) reduce racemization and improve coupling efficiency .
  • Temperature Control : Maintain 0–5°C during addition of acyl chlorides to minimize side reactions (e.g., over-acylation) .

Q. Table 1: Optimization of Acrylamide Coupling

ParameterConditionYield Improvement
SolventDMF vs. THF+25%
CatalystEDCI/HOBt vs. None+40%
Temperature0°C vs. Room Temp+15%

Q. How can computational docking resolve contradictions in biological activity data?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, such as kinase domains or GPCRs. For instance, highlights that non-conserved residues (e.g., Gln126³.³² in orexin receptors) determine subtype selectivity. If in vitro assays show inconsistent IC₅₀ values, docking can clarify whether steric clashes or hydrogen-bond mismatches explain variability .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Co-Crystallization : Add small-molecule additives (e.g., PEG 400) to stabilize lattice formation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .
  • SHELXL Refinement : Apply twin refinement for high-resolution data (e.g., <1.0 Å) to resolve disorder in the ethoxy group .

Q. How do researchers validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation products (e.g., hydrolysis of the acrylamide bond) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (>200°C indicates robust stability for storage) .

Q. What methods are used to analyze enantiomeric purity of the (E)-acrylamide isomer?

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (80:20) to separate (E) and (Z) isomers. Retention times differ by ~2–3 minutes .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm stereochemistry .

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